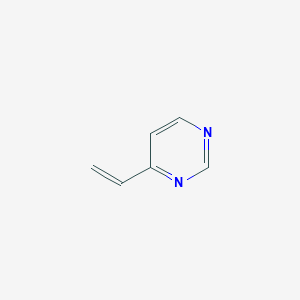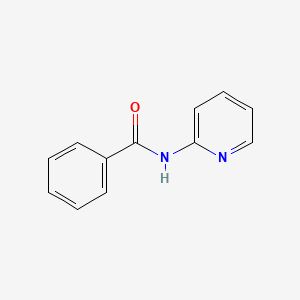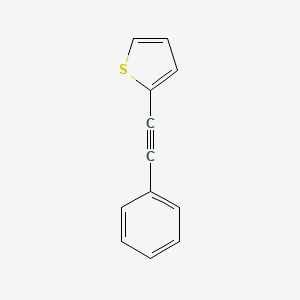![molecular formula C44H28N4O12S4Zn-4 B3031613 4-[(5Z,9Z,15Z,19Z)-10,15,20-tris(4-sulfophenyl)porphyrin-21,22,23,24-tetraid-5-yl]benzenesulfonic acid;zinc CAS No. 56047-87-1](/img/structure/B3031613.png)
4-[(5Z,9Z,15Z,19Z)-10,15,20-tris(4-sulfophenyl)porphyrin-21,22,23,24-tetraid-5-yl]benzenesulfonic acid;zinc
Overview
Description
The compound "4-[(5Z,9Z,15Z,19Z)-10,15,20-tris(4-sulfophenyl)porphyrin-21,22,23,24-tetraid-5-yl]benzenesulfonic acid;zinc" is a synthetic organometallic complex. This molecule is characterized by a porphyrin core, a macromolecule structurally similar to the heme group found in hemoglobin. The inclusion of zinc in this compound brings unique properties such as enhanced stability and specific reactivity, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the condensation of pyrrole with aldehydes in the presence of an acid catalyst to form the porphyrin macrocycle. This macrocycle is then modified through sulfonation to attach the sulfonyl groups at specific positions. Finally, zinc is introduced via a metallation reaction, where the free base porphyrin reacts with a zinc salt under controlled conditions. The reactions are conducted under inert atmosphere conditions to avoid oxidation.
Industrial Production Methods: For industrial-scale production, the methods involve scaling up the lab synthesis protocols with modifications to enhance yield and purity. High-pressure reactors and continuous flow systems are employed to ensure efficient and consistent production. Quality control is crucial, with intermediate and final products being rigorously tested for impurities and proper chemical structure.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Requires oxidizing agents like hydrogen peroxide or oxygen, and is usually conducted in organic solvents such as dichloromethane under controlled temperatures.
Reduction: Involves reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions are often performed in alcohols or ethers.
Substitution: Typically employs halogenating agents or nucleophiles under specific solvent conditions and temperature control.
Major Products Formed: The major products depend on the specific reaction but commonly include derivatives where the peripheral sulfonic acid groups are modified or substituted with other functional groups, leading to a variety of porphyrin complexes.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Acts as a catalyst in organic synthesis and photochemical reactions due to its stable porphyrin ring and reactive zinc center.
Biology: Used in studying metalloproteins and in the development of biosensors.
Medicine: Explored for its potential in photodynamic therapy (PDT) for treating cancer, as the porphyrin core can be excited by light to produce reactive oxygen species that kill cancer cells.
Industry: Applied in the manufacturing of dyes and pigments, given its stable and vivid coloration.
Mechanism of Action
The compound functions primarily through interactions facilitated by the porphyrin ring and the zinc ion:
Molecular Targets and Pathways: In biological systems, it interacts with cellular components such as proteins and membranes. Its action in photodynamic therapy involves the generation of singlet oxygen upon light exposure, which then damages cellular structures leading to cell death.
Comparison with Similar Compounds
Comparison with Other Compounds: Compared to other porphyrin-based compounds, this zinc-containing variant is more stable and exhibits distinct reactivity patterns due to the presence of the zinc ion. Similar compounds include those with different central metal ions like iron, copper, or magnesium, each imparting unique properties.
List of Similar Compounds
Iron porphyrin complexes
Copper porphyrin complexes
Magnesium porphyrin complexes
Cobalt porphyrin complexes
Properties
IUPAC Name |
4-[(5Z,9Z,15Z,19Z)-10,15,20-tris(4-sulfophenyl)porphyrin-21,22,23,24-tetraid-5-yl]benzenesulfonic acid;zinc | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28N4O12S4.Zn/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);/q-4;/b41-33-,41-34?,42-35-,42-37?,43-36?,43-38-,44-39?,44-40-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHZXLNKGKRPEA-QPDCLQQUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=C(C6=CC=C2[N-]6)C7=CC=C(C=C7)S(=O)(=O)O)[N-]5)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=C(C=C9)S(=O)(=O)O)[N-]3)S(=O)(=O)O.[Zn] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C/2=C\3/[N-]/C(=C(\C4=CC=C([N-]4)/C(=C/5\[N-]/C(=C(\C6=CC=C2[N-]6)/C7=CC=C(C=C7)S(=O)(=O)O)/C=C5)/C8=CC=C(C=C8)S(=O)(=O)O)/C9=CC=C(C=C9)S(=O)(=O)O)/C=C3)S(=O)(=O)O.[Zn] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28N4O12S4Zn-4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
998.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56047-87-1 | |
| Record name | NSC315551 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315551 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3031533.png)












